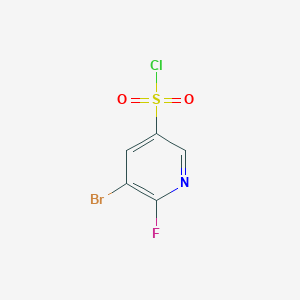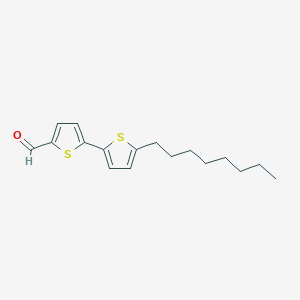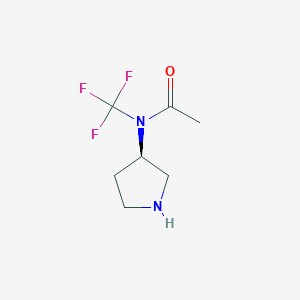
2-Hydroxy 5'-Methyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyphenyl)(3-methylphenyl)methanone is an organic compound belonging to the class of aromatic ketones It features a methanone group bonded to a 2-hydroxyphenyl and a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyphenyl)(3-methylphenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-hydroxybenzoyl chloride reacts with 3-methylphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of (2-hydroxyphenyl)(3-methylphenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyphenyl)(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-hydroxybenzoic acid or 3-methylbenzoic acid.
Reduction: Formation of (2-hydroxyphenyl)(3-methylphenyl)methanol.
Substitution: Formation of halogenated derivatives such as 2-hydroxy-3-bromophenyl(3-methylphenyl)methanone.
Applications De Recherche Scientifique
(2-Hydroxyphenyl)(3-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2-hydroxyphenyl)(3-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
- (2-Hydroxyphenyl)phenylmethanone
- (3-Hydroxyphenyl)(4-methylphenyl)methanone
Uniqueness
(2-Hydroxyphenyl)(3-methylphenyl)methanone is unique due to the presence of both hydroxyl and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can lead to distinct properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C14H12O2 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
(2-hydroxyphenyl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9,15H,1H3 |
Clé InChI |
OLPMKBAMVUSBMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



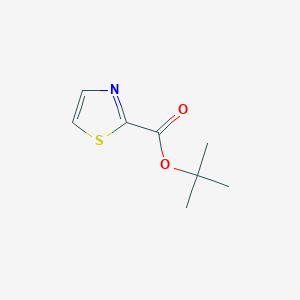
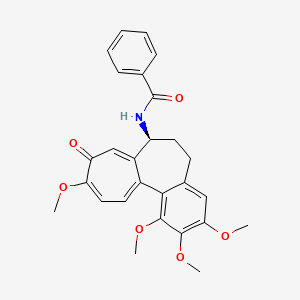
![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
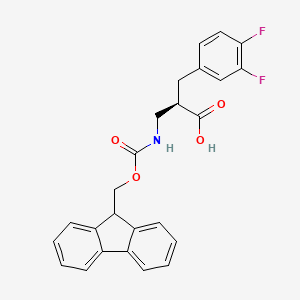
![1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)


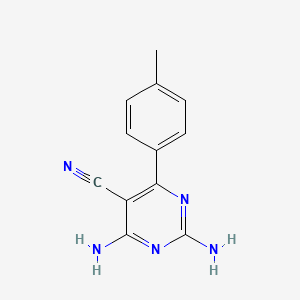
![Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester](/img/structure/B13974953.png)
